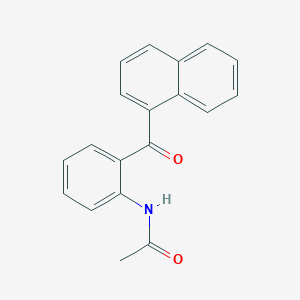

N-(2-(1-Naphthoyl)phenyl)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H15NO2 |

|---|---|

Molecular Weight |

289.3 g/mol |

IUPAC Name |

N-[2-(naphthalene-1-carbonyl)phenyl]acetamide |

InChI |

InChI=1S/C19H15NO2/c1-13(21)20-18-12-5-4-10-17(18)19(22)16-11-6-8-14-7-2-3-9-15(14)16/h2-12H,1H3,(H,20,21) |

InChI Key |

YDKBINTUZZHJBF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1C(=O)C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Contextualization of N 2 1 Naphthoyl Phenyl Acetamide Within Contemporary Organic Chemistry Research

N-(2-(1-Naphthoyl)phenyl)acetamide belongs to the larger family of N-acyl anilines, a class of compounds that has garnered considerable attention in organic synthesis. The introduction of an acyl group to an aniline (B41778) core significantly modifies the electronic and steric properties of the molecule, opening up avenues for a wide range of chemical transformations and applications.

The presence of the bulky and electron-rich naphthoyl group in this compound introduces specific characteristics that are of interest to researchers. This moiety can influence the compound's conformational preferences and its potential to engage in various intramolecular and intermolecular interactions. Research into related compounds, such as N-(2-benzoylphenyl)acetamide, has highlighted the importance of the ortho-acyl group in directing chemical reactivity and influencing molecular conformation, often through intramolecular hydrogen bonding. researchgate.net

Furthermore, the study of N-acyl anilines has extended into the field of photochemistry. The photochemical behavior of N-acyl-2-nitrodiphenylamines, for instance, has been shown to lead to novel synthetic routes for phenazine (B1670421) N-oxides, demonstrating the potential for light-induced transformations within this class of compounds. rsc.org While specific photochemical studies on this compound are not widely reported, its structural similarity to photochemically active N-acyl anilines suggests a potential area for future research.

Overview of N Acyl Aniline Derivatives: Structural Significance and Research Trajectories

Precursor Synthesis and Functional Group Transformations in this compound Assembly

The assembly of this compound can be envisioned through several synthetic routes, primarily revolving around the formation of the key amide and ketone functionalities. The choice of strategy often depends on the availability of starting materials and the desired control over regioselectivity.

A plausible and common approach involves the synthesis of a 2-aminobenzophenone (B122507) derivative as a key intermediate. acs.orgscribd.commdpi.comwum.edu.plasianpubs.org This intermediate can then undergo N-acetylation to yield the final product. The synthesis of 2-aminobenzophenones can be achieved through various methods, including the Friedel-Crafts acylation of an appropriately substituted aniline. wum.edu.plasianpubs.org For instance, the reaction of an N-protected aniline with a benzoyl chloride in the presence of a Lewis acid catalyst can yield the corresponding aminobenzophenone after deprotection. scribd.com The amino group in anthranilic acid can also be protected, for example, with p-toluenesulfonyl chloride, followed by conversion to the acid chloride and a subsequent Friedel-Crafts reaction to give moderate yields of the desired product. asianpubs.org

Alternatively, a retrosynthetic analysis suggests that the target molecule can be constructed by first preparing N-phenylacetamide and then introducing the 1-naphthoyl group via a Friedel-Crafts acylation. The N-acetylation of anilines is a well-established transformation and can be carried out using various acetylating agents such as acetic anhydride (B1165640) or acetyl chloride. mdpi.comnih.gov More recently, greener methods using acetonitrile (B52724) as the acetylating agent in the presence of a catalyst have been developed. masterorganicchemistry.com

The subsequent Friedel-Crafts acylation of N-phenylacetamide with 1-naphthoyl chloride would then form the ketone linkage. This reaction typically requires a Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.comresearchgate.net The acetylamino group is an ortho-, para-director, meaning the naphthoyl group will be directed to the positions ortho and para to the acetylamino group. researchgate.net Careful optimization of reaction conditions would be necessary to favor the formation of the desired ortho-substituted product.

Advanced Amidation Reactions in the Formation of this compound

The formation of the amide bond is a cornerstone of organic synthesis, and numerous methods have been developed to achieve this transformation with high efficiency and under mild conditions. These advanced amidation techniques are highly relevant for the final step in a synthesis route where 2-(1-naphthoyl)aniline is the precursor.

Catalytic Strategies and Reaction Conditions Optimization

Traditional methods for amide synthesis often require stoichiometric amounts of coupling reagents, leading to significant waste. researchgate.net Catalytic methods offer a more atom-economical and environmentally friendly alternative. Boric acid has been shown to be an effective catalyst for the direct amidation of carboxylic acids and amines. acs.orgsigmaaldrich.com For the synthesis of this compound from 2-(1-naphthoyl)aniline and acetic acid, a catalytic amount of boric acid in a suitable solvent like toluene (B28343) with azeotropic removal of water could be employed.

Transition metal catalysts have also been developed for amidation reactions. While many of these are designed for coupling of amines with less reactive carboxylic acid derivatives, they represent a powerful tool for challenging amidations. For sterically hindered anilines, specialized catalytic systems, such as those based on copper(I) triflate and a diphosphine ligand, have been developed for the amination of aryl boronic esters, a transformation that could be adapted for amide formation. mygreenlab.orgscientificupdate.com

The optimization of reaction conditions, including catalyst loading, temperature, reaction time, and solvent, is crucial for maximizing yield and minimizing side reactions. A representative optimization table for a hypothetical catalytic amidation is shown below.

| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Boric Acid (5) | 110 | 24 | 75 |

| 2 | Boric Acid (10) | 110 | 12 | 85 |

| 3 | Boric Acid (10) | 130 | 8 | 92 |

| 4 | None | 130 | 24 | <10 |

Green Chemistry Approaches and Sustainable Synthetic Routes

The principles of green chemistry are increasingly important in modern organic synthesis, aiming to reduce waste, use less hazardous materials, and improve energy efficiency. nih.gov For the synthesis of this compound, several green approaches can be considered.

The use of greener solvents is a key aspect of sustainable synthesis. Water is an ideal green solvent, and methods for photoinduced acetylation of anilines in aqueous, catalyst-free conditions have been reported. acs.orgnih.govacs.org While this specific method might not be directly applicable to the final product, it highlights the potential for developing aqueous synthetic routes. The use of enzymes, such as Candida antarctica lipase (B570770) B, in a green solvent like cyclopentyl methyl ether, offers a highly sustainable method for amide bond formation. asianpubs.org

The choice of reagents also plays a significant role. Using carboxylic acids directly instead of their more reactive and hazardous derivatives like acyl chlorides improves the greenness of the process. acs.org Catalytic methods, as discussed previously, contribute to sustainability by reducing the amount of waste generated from stoichiometric coupling reagents. researchgate.netnih.gov

| Metric | Definition | Ideal Value |

|---|---|---|

| Atom Economy | (MW of product / MW of all reactants) x 100% | 100% |

| E-Factor | Total waste (kg) / Product (kg) | 0 |

| Process Mass Intensity (PMI) | Total mass in process (kg) / Mass of product (kg) | 1 |

Microwave-Assisted and Solvent-Free Synthesis Methodologies

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times. nih.govmdpi.com This technology is particularly well-suited for amidation and Friedel-Crafts reactions.

Microwave irradiation can facilitate the direct reaction of carboxylic acids and amines, sometimes even without a catalyst. acs.org For instance, the synthesis of amides from amines and acetic acid has been achieved in minutes with high yields under microwave irradiation. ymerdigital.com A solvent-free, microwave-assisted dehydrative amidation of α,β-unsaturated carboxylic acids with anilines has also been reported, demonstrating the potential for this technology in forming the amide bond of the target molecule. wikipedia.org

Similarly, Friedel-Crafts acylations can be performed under solvent-free conditions, often with the aid of a solid acid catalyst or under microwave irradiation. masterorganicchemistry.comacs.org Zinc-mediated Friedel-Crafts acylation under microwave irradiation offers a rapid and efficient method for producing aromatic ketones. acs.org A hypothetical comparison of conventional and microwave-assisted synthesis for the acylation step is presented below.

| Method | Conditions | Time | Yield (%) |

|---|---|---|---|

| Conventional | AlCl₃, CS₂, reflux | 6 h | 70 |

| Microwave | ZnO, solvent-free, 150W | 10 min | 85 |

Solvent-free acetylation of anilines is another green and efficient approach that can be employed for the synthesis of the acetamide moiety. mdpi.com

Scalability Considerations and Process Development for this compound Production

The transition from a laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges. scribd.comacs.orgresearchgate.net Process development focuses on optimizing the reaction to be safe, cost-effective, and environmentally friendly on a larger scale.

For the Friedel-Crafts acylation step, the use of stoichiometric amounts of Lewis acids like AlCl₃ poses several problems on a large scale, including handling of a corrosive and moisture-sensitive reagent and the generation of large amounts of acidic waste. researchgate.net The development of catalytic and recyclable solid acid catalysts is therefore highly desirable for a scalable process. acs.org

Amidation reactions, while generally robust, can also present scalability challenges, particularly with respect to purification. acs.orgresearchgate.net The use of coupling reagents generates byproducts that must be removed, which can be difficult and costly on a large scale. Catalytic and, especially, enzyme-catalyzed amidations offer significant advantages in this regard due to their high selectivity and the generation of minimal waste. asianpubs.org Continuous flow technology is also being explored to improve the scalability and sustainability of amidation reactions. acs.org

A thorough risk assessment and process optimization are essential for any multi-step synthesis intended for large-scale production. mdpi.com This includes evaluating the thermal stability of intermediates and products, understanding reaction kinetics, and developing robust purification procedures.

Mechanistic Investigations of Chemical Transformations Involving N 2 1 Naphthoyl Phenyl Acetamide

Electronic Structure and Reactive Sites within N-(2-(1-Naphthoyl)phenyl)acetamide

The electronic structure of this compound is characterized by the interplay of its constituent aromatic rings (naphthalene and phenyl) and the amide and ketone functional groups. The distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO) are critical in determining the molecule's reactive sites.

Computational studies, such as those employing Density Functional Theory (DFT), can elucidate the electronic landscape of similar molecules. For instance, in related acetamide (B32628) derivatives, the HOMO is often localized on the phenyl ring and the amide group, while the LUMO is distributed over the carbonyl and aromatic systems. nih.gov This suggests that the phenyl ring and the nitrogen atom of the amide are susceptible to electrophilic attack, whereas the carbonyl carbons are primary sites for nucleophilic attack.

The planarity of the amide group and its orientation relative to the aromatic rings influence the extent of π-electron delocalization. In a related compound, N-(4-Ethoxy-2,5-dinitrophenyl)acetamide, the acetamido group is nearly coplanar with the phenyl ring, facilitating electronic communication. iucr.org Conversely, steric hindrance between the naphthoyl and phenyl groups in this compound could lead to a twisted conformation, impacting conjugation and reactivity.

Key Electronic Features:

| Feature | Description | Potential Reactive Site |

| Amide Group | The lone pair on the nitrogen atom can be delocalized into the adjacent carbonyl group and the phenyl ring. | Nitrogen (nucleophilic/basic), Carbonyl Carbon (electrophilic) |

| Naphthoyl Group | An electron-withdrawing group that deactivates the naphthalene (B1677914) ring towards electrophilic substitution but activates the carbonyl carbon for nucleophilic attack. | Carbonyl Carbon (electrophilic) |

| Phenyl Ring | Activated by the acetamido group (an ortho-, para-director) and likely influenced by the bulky naphthoyl group at the ortho position. | Positions para to the acetamido group (electrophilic substitution) |

| Naphthalene Ring | Reactivity towards electrophilic substitution is influenced by the deactivating effect of the carbonyl group. | Positions dictated by the directing effect of the carbonyl group. |

Reaction Pathways and Kinetics of the Amide Linkage Transformations

The amide bond in this compound is a key functional group, and its transformation, primarily through hydrolysis, is of significant interest. The kinetics of amide bond cleavage can be influenced by factors such as pH, temperature, and solvent.

Studies on the hydrolysis of N-substituted amides, such as N-methylacetamide, have shown that the reaction can proceed via different mechanisms depending on the conditions. psu.edu In high-temperature water, an SN2 mechanism with water acting as the nucleophile has been proposed for near-neutral conditions. The reaction is first-order with respect to both the amide and water. psu.edu

The hydrolysis rate is also pH-dependent, with increased rates observed at both low and high pH due to acid and base catalysis, respectively. psu.edu In the context of this compound, the bulky naphthoyl group could sterically hinder the approach of a nucleophile to the amide carbonyl, potentially slowing down the rate of hydrolysis compared to less hindered amides.

Kinetic studies on the cleavage of the amide bond in oxazolinones, which are cyclic N-acyl amino acids, have been conducted in mixed solvent systems. researchgate.net These studies revealed that the reaction rate and thermodynamic parameters of activation (ΔH* and ΔS*) are sensitive to the solvent composition. researchgate.net Similar solvent effects would be expected for the hydrolysis of this compound.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Moieties

The aromatic rings of this compound are susceptible to both electrophilic and nucleophilic substitution reactions, with the regioselectivity being governed by the electronic effects of the substituents.

Electrophilic Substitution:

Phenyl Ring: The acetamido group is an activating ortho-, para-director. However, the bulky naphthoyl group at the ortho position would likely direct incoming electrophiles to the para position.

Naphthalene Ring: The naphthoyl carbonyl group is a deactivating group, making electrophilic substitution on this ring more difficult. The substitution pattern would be directed by the deactivating nature of this group.

Nucleophilic Substitution:

Nucleophilic aromatic substitution is less common for simple aromatic rings unless they are activated by strong electron-withdrawing groups. While the naphthoyl group is electron-withdrawing, it is generally not sufficient to promote nucleophilic aromatic substitution on the naphthalene ring under standard conditions.

However, nucleophilic substitution can occur at the carbonyl carbons. The carbonyl carbon of the naphthoyl group and the amide carbonyl are both electrophilic and can be attacked by nucleophiles. The relative reactivity would depend on the specific nucleophile and reaction conditions. For instance, in related indole (B1671886) derivatives, nucleophilic substitution has been observed at the 1-position of the indole nucleus under acidic conditions. clockss.org

Photochemical Reactivity and Light-Induced Transformations of this compound

The presence of multiple chromophores, namely the naphthalene and phenyl rings, suggests that this compound is photochemically active. Upon absorption of UV light, the molecule can be promoted to an electronically excited state, leading to various transformations.

Studies on related compounds like 2-(1-naphthyl)acetamide (NAD) have shown that photochemical degradation can occur upon UV irradiation. researchgate.net The transformation of NAD primarily involves the aromatic moieties, leading to hydroxylated products, without participation from the amide side chain. researchgate.net The degradation quantum yield was found to be dependent on the oxygen concentration, indicating the involvement of both singlet and triplet excited states. researchgate.net

In systems containing both naphthol and naphthalimide chromophores, Förster resonance energy transfer (FRET) can occur from the naphthol to the naphthalimide upon excitation. mdpi.com This process can lead to the formation of reactive intermediates. Laser flash photolysis studies have been used to detect such transient species. mdpi.com

For this compound, irradiation could potentially lead to:

Intramolecular cyclization: Formation of new ring systems through reactions between the excited naphthoyl group and the phenyl ring.

Photo-Fries rearrangement: Migration of the acyl group from the nitrogen to the aromatic ring.

Photocleavage: Breakage of the amide bond or the bond between the carbonyl and the naphthalene ring.

The specific photochemical pathways would depend on the excitation wavelength, solvent, and the presence of other reactive species like oxygen.

Radical Reactions and Oxidative/Reductive Processes

This compound can participate in radical reactions, which can be initiated by thermal or photochemical means, or through the use of radical initiators.

The amide C-H bonds and the aromatic rings can be sites for hydrogen atom abstraction by radicals. The resulting carbon-centered radicals can then undergo various reactions, such as coupling or oxidation. The generation of radicals adjacent to heteroatoms like nitrogen is a known process and can lead to unique reactivity. nih.gov

Oxidative processes can be initiated by chemical oxidants or through electrochemical methods. The electron-rich phenyl ring, activated by the acetamido group, would be a likely site for initial oxidation. Reductive processes could target the carbonyl groups, potentially leading to the formation of alcohols.

In the context of related compounds, radical reactions have been utilized for various synthetic transformations. For example, the Minisci reaction allows for the alkylation of heteroaromatics via radical intermediates. mdpi.com While this compound itself is not a heteroarene, the principles of radical reactivity would apply to its aromatic systems.

Advanced Spectroscopic and Structural Analysis of N 2 1 Naphthoyl Phenyl Acetamide

Single-Crystal X-ray Diffraction Analysis of N-(2-(1-Naphthoyl)phenyl)acetamide

Single-crystal X-ray diffraction is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not available, we can infer its likely solid-state characteristics by examining related structures.

Molecular Geometry and Conformation in the Solid State

Based on studies of similar N-arylacetamides, the acetamide (B32628) group itself is expected to be relatively planar. nih.gov However, significant torsion angles are anticipated between the plane of the phenyl ring and the naphthoyl group due to steric hindrance. For instance, in N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide, the dihedral angle between the naphthalene (B1677914) and benzene (B151609) rings is a substantial 82.50(7)°. nih.gov A similar non-planar arrangement is likely in this compound to minimize steric strain.

An intramolecular hydrogen bond may also influence the conformation. If the geometry allows, the N-H group of the acetamide could form a hydrogen bond with the carbonyl oxygen of the naphthoyl group, creating a stable six- or seven-membered ring. Such intramolecular interactions are common in related structures and significantly impact their conformation. nih.gov

Table 1: Predicted Bond Lengths and Angles for this compound based on Analogous Compounds

| Parameter | Predicted Value Range | Analogous Compound Example |

| C=O (amide) bond length | 1.22 - 1.25 Å | N-phenylacetamide |

| C-N (amide) bond length | 1.34 - 1.37 Å | N-phenylacetamide |

| N-H bond length | 0.85 - 0.88 Å | N-phenylacetamide |

| C-C (aromatic) bond length | 1.38 - 1.41 Å | Naphthalene and Benzene |

| C-C (naphthoyl-phenyl) | 1.48 - 1.52 Å | - |

| C-N-C bond angle | 125° - 129° | N-methyl-N-phenylacetamide rsc.org |

| Dihedral Angle (Phenyl-Naphthoyl) | 70° - 90° | N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide nih.gov |

This table is illustrative and based on data from related compounds. Actual values for this compound may vary.

Intermolecular Interactions and Crystal Packing Architectures

The crystal packing of this compound will likely be governed by a combination of intermolecular forces, including hydrogen bonding and π-π stacking interactions. The N-H group of the acetamide is a hydrogen bond donor, and the two carbonyl oxygens are potential acceptors. This could lead to the formation of one-dimensional chains or two-dimensional networks of molecules in the crystal lattice. For example, in the crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide, molecules are linked into chains by N—H⋯O hydrogen bonds. nih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be required for the complete assignment of the signals of this compound.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be instrumental in identifying the spin systems within the phenyl and naphthyl rings, allowing for the assignment of adjacent protons. researchgate.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the unambiguous assignment of the carbon signals based on the already assigned proton signals. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is particularly useful for identifying quaternary carbons and for connecting the different structural fragments of the molecule. For instance, correlations from the N-H proton to the amide carbonyl carbon and to carbons of the phenyl ring would confirm their connectivity. researchgate.netsdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It would be crucial for determining the three-dimensional conformation of the molecule in solution. For example, NOE correlations between protons of the phenyl ring and the naphthyl ring would provide evidence for their spatial arrangement.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups in this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Amide N-H | 8.0 - 9.5 | - |

| Acetyl CH₃ | 2.0 - 2.3 | 20 - 25 |

| Aromatic C-H (Phenyl) | 7.0 - 7.8 | 120 - 135 |

| Aromatic C-H (Naphthyl) | 7.4 - 8.5 | 125 - 138 |

| Amide C=O | - | 168 - 172 |

| Naphthoyl C=O | - | 195 - 205 |

| Aromatic C (quaternary) | - | 130 - 150 |

This table provides estimated chemical shift ranges based on data from similar compounds like N-phenylacetamide and various naphthaldehyde derivatives. The exact values will depend on the specific electronic environment in the target molecule.

Dynamic NMR Studies of Conformational Exchange and Rotational Barriers

The presence of the amide bond in this compound suggests the possibility of restricted rotation around the C-N bond, which could lead to the existence of cis and trans conformers. This conformational exchange can often be studied using variable temperature NMR experiments. By monitoring the coalescence of signals as the temperature is increased, it is possible to determine the energy barrier for this rotation.

Furthermore, rotation around the single bonds connecting the bulky phenyl and naphthoyl groups to the central acetamide linker might also be hindered. Dynamic NMR studies could provide valuable information about the energy barriers associated with these rotational processes, offering deeper insight into the molecule's conformational flexibility.

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Environmental Effects on Functional Groups

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their local environment.

The FT-IR and Raman spectra of this compound would be characterized by several key vibrational modes. The N-H stretching vibration of the amide group is expected to appear in the region of 3200-3400 cm⁻¹. The exact position and shape of this band would be sensitive to hydrogen bonding. A broad band would suggest strong intermolecular hydrogen bonding in the solid state.

The C=O stretching vibrations of the amide and the naphthoyl ketone are also prominent features. The amide I band (primarily C=O stretch) is typically observed between 1630 and 1680 cm⁻¹. The ketone C=O stretch of the naphthoyl group would likely appear at a slightly higher wavenumber, in the range of 1680-1700 cm⁻¹. The positions of these bands can be influenced by conjugation and hydrogen bonding.

Aromatic C-H and C=C stretching vibrations would be observed in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of signals corresponding to various bending and stretching modes, providing a unique signature for the molecule. A comparative analysis of the FT-IR and Raman spectra would be beneficial as some modes may be more active in one technique than the other due to selection rules. For example, the symmetric vibrations of the aromatic rings are often more intense in the Raman spectrum.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amide N-H | Stretch | 3200 - 3400 |

| Amide C=O | Stretch (Amide I) | 1630 - 1680 |

| Naphthoyl C=O | Stretch | 1680 - 1700 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| Acetyl CH₃ | Stretch | 2850 - 2960 |

This table is illustrative and based on general vibrational frequency data for amides, ketones, and aromatic compounds. nist.govchemicalbook.com

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Properties

The electronic absorption and emission properties of this compound are dictated by the presence of multiple chromophores and their electronic interactions within the molecule. The naphthyl and benzoyl-phenyl groups are the primary contributors to its UV-Vis absorption and fluorescence characteristics.

Electronic Absorption (UV-Vis) Spectroscopy:

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from π→π* and n→π* electronic transitions within the aromatic rings and the carbonyl groups. Based on data from analogous structures, such as N-acylated 2-aminobenzophenones and other naphthalene derivatives, the absorption maxima can be predicted.

For instance, N-acylated compounds with similar structural motifs exhibit absorption in the UV-A and UV-B regions. The spectrum of a related compound, N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-one, shows a significant absorption band with a maximum (λabs) around 410-420 nm in acetonitrile (B52724). nih.gov This long-wavelength absorption is typically associated with an intramolecular charge-transfer (ICT) transition. For this compound, similar ICT character is anticipated, involving the electron-donating acetamido group and the electron-accepting naphthoyl-phenyl system.

The naphthalene moiety itself displays strong absorption bands. For example, naphthalene bridged disilanes show absorption maxima around 305 nm. nih.gov Therefore, the UV-Vis spectrum of the target compound is likely a composite of the transitions originating from both the substituted benzophenone-like core and the naphthyl group. A hypothetical UV-Vis absorption data table is presented below, based on these considerations.

Interactive Data Table: Predicted UV-Vis Absorption Data for this compound

| Solvent | Predicted λmax 1 (nm) | Predicted Molar Absorptivity (ε) (M-1cm-1) | Transition Type | Predicted λmax 2 (nm) | Predicted Molar Absorptivity (ε) (M-1cm-1) | Transition Type |

| Acetonitrile | ~290-310 | High | π→π* (Naphthyl) | ~350-380 | Moderate | π→π* (Benzoyl) / ICT |

| Dichloromethane | ~295-315 | High | π→π* (Naphthyl) | ~355-385 | Moderate | π→π* (Benzoyl) / ICT |

| Ethanol | ~290-310 | High | π→π* (Naphthyl) | ~350-380 | Moderate | π→π* (Benzoyl) / ICT |

Fluorescence Spectroscopy:

The fluorescence properties of this compound are intrinsically linked to its absorption characteristics. Excitation at the wavelengths of its main absorption bands is expected to result in fluorescence emission. The emission spectrum is generally red-shifted compared to the absorption spectrum, a phenomenon known as the Stokes shift.

Studies on similar N-acylated compounds have shown fluorescence in the blue to green region of the spectrum. For example, N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones exhibit fluorescence emission maxima (λfl) in the range of 465–468 nm when excited at around 410-420 nm. nih.gov The fluorescence quantum yield (Φf), which is a measure of the efficiency of the fluorescence process, can be influenced by the solvent polarity and the molecular structure. For many organic fluorophores, the quantum yield is often moderate.

The photophysical properties of benzophenone (B1666685) derivatives have been studied, revealing that the nature and position of substituents significantly affect their emission characteristics. nih.gov The presence of the acetamido group ortho to the naphthoyl group in the target compound could lead to specific intramolecular interactions, such as hydrogen bonding, which can influence the excited state dynamics and thus the fluorescence properties.

Interactive Data Table: Predicted Fluorescence Data for this compound

| Solvent | Excitation Wavelength (λex) (nm) | Predicted Emission Maximum (λem) (nm) | Predicted Fluorescence Quantum Yield (Φf) | Predicted Stokes Shift (cm-1) |

| Acetonitrile | ~360 | ~450-480 | Moderate | ~5500-6500 |

| Dichloromethane | ~365 | ~455-485 | Moderate | ~5500-6500 |

| Toluene (B28343) | ~365 | ~460-490 | Moderate | ~5500-6500 |

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for elucidating its fragmentation pathways. For this compound, HRMS would provide the exact mass of the molecular ion, confirming its chemical formula, and the analysis of its tandem mass spectra (MS/MS) would reveal characteristic fragment ions.

Fragmentation Pathway Elucidation:

Upon ionization, typically by electrospray ionization (ESI) to form the protonated molecule [M+H]+, the following fragmentation steps are plausible:

Cleavage of the amide bond: The most likely initial fragmentation would be the cleavage of the C-N bond of the acetamide group, leading to the formation of a stable acylium ion.

Formation of the naphthoyl cation: Another significant fragmentation pathway would involve the cleavage of the bond between the phenyl ring and the naphthoyl carbonyl group, resulting in the formation of the naphthoyl cation (m/z 155.05).

Loss of the acetyl group: The molecule could lose the acetyl group (CH3CO) as a neutral ketene (B1206846) molecule (CH2=C=O), leading to a fragment ion corresponding to 2-aminobenzophenone (B122507) with a naphthyl group.

Fragmentation of the naphthyl ring: The naphthyl group itself can undergo further fragmentation, leading to smaller characteristic ions.

A proposed fragmentation pathway is illustrated in the table below.

Interactive Data Table: Predicted High-Resolution Mass Spectrometry Fragmentation Data for this compound ([C19H15NO2+H]+, Exact Mass: 290.1181)

| Predicted m/z | Proposed Formula | Proposed Structure/Fragment Description |

| 290.1181 | [C19H16NO2]+ | Protonated molecular ion |

| 248.0919 | [C17H12NO]+ | Loss of acetyl group (CH3CO) |

| 155.0497 | [C11H7O]+ | Naphthoyl cation |

| 127.0548 | [C10H7]+ | Naphthyl cation (from loss of CO from naphthoyl cation) |

| 194.0919 | [C13H12NO]+ | Fragment from cleavage of the naphthoyl-phenyl bond |

Isotopic Analysis:

HRMS also allows for isotopic analysis. The isotopic pattern of the molecular ion peak in the mass spectrum is determined by the natural abundance of the isotopes of each element present in the molecule (C, H, N, O). The high resolution and mass accuracy of the instrument would allow for the experimental isotopic distribution to be compared with the theoretical distribution for the formula C19H15NO2. This comparison serves as a powerful confirmation of the elemental composition. For instance, the relative intensity of the M+1 peak, primarily due to the natural abundance of 13C, and the M+2 peak can be precisely measured and calculated.

Theoretical and Computational Chemistry Studies on N 2 1 Naphthoyl Phenyl Acetamide

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations would be employed to model the behavior of N-(2-(1-Naphthoyl)phenyl)acetamide.

Electronic Structure, Charge Distribution, and Frontier Molecular Orbital (FMO) Analysis

A critical aspect of computational analysis involves elucidating the electronic structure. This includes mapping the electron density to understand charge distribution across the molecule, identifying electron-rich and electron-poor regions. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting the molecule's reactivity. The energy gap between HOMO and LUMO provides insights into the molecule's kinetic stability and chemical reactivity. For similar aromatic amides, the HOMO is often localized on the electron-rich phenyl or naphthyl rings, while the LUMO may be distributed over the carbonyl groups and aromatic systems.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, Electronic Excitation Energies)

Computational chemistry serves as a powerful tool for predicting spectroscopic properties. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can aid in the interpretation of experimental spectra. Similarly, the calculation of vibrational frequencies (infrared and Raman) helps in assigning spectral bands to specific molecular motions. Electronic excitation energies, calculated using methods like Time-Dependent DFT (TD-DFT), can predict the molecule's UV-Visible absorption spectrum. For instance, in related compounds, the calculated spectroscopic data generally show good agreement with experimental findings. nih.gov

Computational Insights into Reaction Mechanisms and Transition States

Quantum chemical calculations are invaluable for exploring potential reaction pathways of a molecule. By mapping the potential energy surface, researchers can identify transition state structures and calculate activation energies, providing a deeper understanding of reaction kinetics and mechanisms. This type of analysis would be essential for predicting how this compound might be synthesized or how it might react under various conditions.

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

While quantum mechanics is excellent for understanding static electronic properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules. MD simulations would allow for the exploration of the conformational landscape of this compound, identifying its most stable three-dimensional structures. Furthermore, these simulations can explicitly model the effects of different solvents on the molecule's conformation and behavior, which is crucial for understanding its properties in a solution, a topic explored for other molecules. nih.gov

Derivatization Strategies and Analogue Synthesis Based on the N 2 1 Naphthoyl Phenyl Acetamide Scaffold

Systematic Modification of the Naphthoyl Moiety

The 1-naphthoyl group, a key structural feature of the N-(2-(1-Naphthoyl)phenyl)acetamide scaffold, offers numerous avenues for systematic modification to modulate the electronic and steric properties of the resulting analogues. These modifications can significantly influence the compound's biological activity and physical characteristics.

One common strategy involves the introduction of various substituents onto the naphthalene (B1677914) ring system. Electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation, can be employed to introduce a wide range of functional groups at different positions of the naphthyl ring. For instance, the synthesis of 4-halo-1-naphthoic acids as precursors for derivatization has been reported. nih.gov This involves the Friedel-Crafts acylation of 1-halonaphthalenes with acetyl chloride, followed by oxidation to the corresponding carboxylic acids. nih.gov These substituted naphthoic acids can then be coupled with the aminophenylacetamide core to generate a library of analogues with varying electronic and steric profiles.

Another approach is the introduction of alkoxy groups, which can alter the lipophilicity and hydrogen-bonding capabilities of the molecule. The synthesis of N-((2-hydroxynaphthalen-1-yl)(4-nitrophenyl)methyl)-N-methyl acetamide (B32628) highlights the modification of the naphthyl moiety with a hydroxyl group. seejph.com

Furthermore, the entire naphthoyl group can be replaced with other aromatic or heteroaromatic acyl groups to explore a wider chemical space. This bioisosteric replacement can lead to analogues with significantly different properties.

| Modification Strategy | Reagents and Conditions | Resulting Analogue (Example) | Reference |

| Halogenation | N-Halosuccinimide, solvent | N-(2-(4-Chloro-1-naphthoyl)phenyl)acetamide | nih.gov |

| Nitration | HNO3/H2SO4 | N-(2-(4-Nitro-1-naphthoyl)phenyl)acetamide | - |

| Alkoxylation | Alkyl halide, base | N-(2-(4-Methoxy-1-naphthoyl)phenyl)acetamide | - |

| Hydroxylation | - | N-(2-(2-Hydroxy-1-naphthoyl)phenyl)acetamide | seejph.com |

Functionalization and Substitution Patterns on the Phenyl Ring

The synthesis of N-(substituted phenyl)acetamide derivatives has been explored, demonstrating the feasibility of introducing a variety of substituents onto the phenyl ring. nih.gov For instance, the synthesis of [N-(Substituted phenyl)-2-(3-substituted)sulfamoyl)phenyl)]acetamide derivatives showcases the introduction of sulfamoyl groups. nih.gov

Common synthetic routes to introduce substituents on the phenyl ring involve starting from appropriately substituted anilines or employing electrophilic aromatic substitution reactions on the pre-formed scaffold, provided the existing groups are compatible with the reaction conditions. The position of the substituent on the phenyl ring can be crucial for activity.

| Substitution Position | Substituent Type | Potential Synthetic Route | Reference |

| 4-position | Electron-donating (e.g., -OCH3) | Starting from 4-methoxy-2-nitroaniline | - |

| 4-position | Electron-withdrawing (e.g., -Cl) | Starting from 4-chloro-2-nitroaniline | - |

| 5-position | Halogen (e.g., -Br) | Electrophilic bromination of the scaffold | - |

| Multiple positions | Various | Suzuki or other cross-coupling reactions | - |

Chemical Modifications of the Acetamide Functional Group

The acetamide group in the this compound scaffold is a key site for chemical modification, allowing for alterations in hydrogen bonding capacity, polarity, and metabolic stability.

A primary modification involves the N-alkylation or N-arylation of the amide nitrogen. This can be achieved by treating the parent acetamide with an appropriate alkyl or aryl halide in the presence of a base. For example, the synthesis of N-methyl acetamide derivatives has been reported. seejph.com

Another strategy is to vary the acyl group itself. Instead of an acetyl group, longer alkyl chains, branched alkyl groups, or even aromatic acyl groups can be introduced. This can be accomplished by using the corresponding acyl chloride or anhydride (B1165640) in the acylation step of the synthesis. The use of different acylating reagents is a common practice in the synthesis of various acetamide derivatives. organic-chemistry.org

Furthermore, the amide bond can be replaced with other functional groups, such as sulfonamides or ureas, to create analogues with fundamentally different chemical properties. The synthesis of [N-(Substituted phenyl)-2-(3-substituted)sulfamoyl)phenyl)]acetamide derivatives is an example of such a modification. nih.gov

| Modification Type | Reagents and Conditions | Resulting Analogue (Example) | Reference |

| N-Alkylation | Alkyl halide, base (e.g., NaH) | N-Methyl-N-(2-(1-naphthoyl)phenyl)acetamide | seejph.com |

| Acyl Group Variation | Propionyl chloride | N-(2-(1-Naphthoyl)phenyl)propionamide | - |

| Amide Bond Replacement | Benzenesulfonyl chloride | N-(2-(1-Naphthoyl)phenyl)benzenesulfonamide | - |

| Hydrolysis to Amine | Acid or base hydrolysis | 2-(1-Naphthoyl)aniline | - |

Stereochemical Considerations and Enantioselective Synthesis of this compound Analogues

The introduction of stereocenters into the this compound scaffold can lead to the development of chiral analogues with potentially distinct biological activities. Stereoisomers of a compound can exhibit different pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules such as enzymes and receptors.

A key position for introducing chirality is the carbon atom of the acetamide group if it is further substituted. For instance, if the acetyl group is replaced by a chiral acyl group, such as an α-amino acid derivative, a pair of diastereomers can be formed.

The synthesis of such chiral analogues requires stereoselective synthetic methods. This can involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. For example, coupling the 2-(1-naphthoyl)aniline core with a chiral carboxylic acid using standard peptide coupling reagents can lead to the formation of a specific diastereomer.

Advanced Chemical Applications of N 2 1 Naphthoyl Phenyl Acetamide and Its Derivatives Strictly Non Biological/non Clinical

Supramolecular Chemistry and Self-Assembly in Solid-State Materials and Solution

The molecular architecture of N-(2-(1-Naphthoyl)phenyl)acetamide inherently contains functionalities conducive to supramolecular assembly. The amide group provides a classic site for hydrogen bonding, while the extensive aromatic systems of the naphthyl and phenyl rings are primed for π-π stacking interactions. These non-covalent interactions are the driving forces behind the self-assembly of molecules into well-ordered, higher-dimensional structures in both the solid state and in solution.

While direct crystallographic studies on this compound are not extensively documented in publicly available research, the behavior of analogous N-aryl amides provides a strong basis for predicting its supramolecular behavior. For instance, the crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide reveals chains of molecules linked by N—H⋯O hydrogen bonds, which are further organized into a three-dimensional network through C—H⋯π interactions. nih.gov It is highly probable that this compound would exhibit similar hydrogen bonding motifs, with the large naphthoyl group potentially influencing the packing arrangement and leading to unique solid-state architectures.

The interplay between hydrogen bonding and π-π stacking in such systems can lead to the formation of various supramolecular structures, such as helices, sheets, and porous frameworks. For example, chiral triarylamine trisamides are known to self-assemble into helical supramolecular polymers, a process that can be studied using techniques like circular dichroism. nih.gov The non-planar nature of this compound, due to the rotational freedom between the phenyl and naphthoyl groups, could introduce chirality upon aggregation, leading to complex and functional supramolecular assemblies.

Table 1: Potential Supramolecular Interactions in this compound and Related Compounds

| Interaction Type | Participating Functional Groups | Potential Resulting Structure | Reference Example |

| Hydrogen Bonding | Amide (N-H donor, C=O acceptor) | Chains, sheets, helices | N-phenyl-2-(phenylsulfanyl)acetamide forms chains via N—H⋯O bonds. nih.gov |

| π-π Stacking | Naphthyl and Phenyl Rings | Stacked columnar or herringbone arrays | Observed in various aromatic amides, contributing to crystal packing. |

| C-H···π Interactions | Aliphatic/Aromatic C-H and Aromatic Rings | 3D network stabilization | Links hydrogen-bonded chains in N-phenyl-2-(phenylsulfanyl)acetamide. nih.gov |

Organic Materials Science: Integration into Polymers, Composites, and Functional Films

The properties of this compound and its derivatives make them attractive candidates for integration into advanced organic materials. Their rigid aromatic structures can enhance the thermal stability and mechanical strength of polymers when incorporated as either pendant groups or as part of the polymer backbone.

Derivatives of this compound could be synthesized with polymerizable groups, such as vinyl or acrylate (B77674) functionalities. The resulting polymers would possess the inherent photophysical properties of the naphthoylphenylacetamide moiety, potentially leading to the development of functional polymers for applications in coatings, films, and composites.

Furthermore, the ability of these molecules to self-assemble can be harnessed to create structured materials. For example, the formation of fibrous networks through self-assembly in a polymer matrix could lead to the development of reinforced composites with anisotropic properties. The creation of thin films with well-defined molecular orientation is another possibility, which is crucial for applications in electronics and sensor technology.

Optoelectronic Properties and Applications in Non-Biological Devices (e.g., Organic Light-Emitting Diodes, Solar Cells, Sensors)

The extended π-conjugated system of this compound, encompassing the naphthalene (B1677914) and benzene (B151609) rings, suggests that this compound and its derivatives could possess interesting photophysical properties. Aromatic amides and triphenylamine (B166846) derivatives are known to exhibit fluorescence and have been explored for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. nankai.edu.cn

In the context of OLEDs, derivatives of this compound could potentially serve as host materials for phosphorescent emitters or as hole-transporting materials, owing to their aromatic nature. The ability to tune the electronic properties through substitution on the aromatic rings could allow for the optimization of these materials for specific device architectures. Similarly, in the realm of organic solar cells, these compounds could be investigated as donor or acceptor materials, depending on their energy levels.

Sensing Applications (e.g., for specific ions, small molecules, or environmental analytes in non-biological contexts)

The structure of this compound contains potential binding sites for ions and small molecules, making it a candidate for the development of chemical sensors. The amide functionality and the oxygen atom of the naphthoyl carbonyl group can act as Lewis basic sites for coordination with metal ions.

Upon binding of an analyte, a change in the photophysical properties of the molecule, such as a shift in its fluorescence emission or a change in its absorption spectrum, could be observed. This "turn-on" or "turn-off" fluorescence response is the basis for many chemosensors. For example, supramolecular assemblies based on porphyrins have been utilized for photodynamic therapy and sensing, demonstrating the potential of macrocyclic and self-assembling systems in analyte detection. nih.gov

Derivatives of this compound could be designed to have specific cavities or binding pockets for the selective recognition of target analytes. The incorporation of these molecules into polymer films or onto the surface of nanomaterials could lead to the fabrication of robust and reusable sensor devices for environmental monitoring or industrial process control.

Role as Ligands or Precursors in Catalysis and Coordination Chemistry

The amide functionality, along with the carbonyl oxygen and the nitrogen atom, can act as a coordination site for metal ions, making this compound and its derivatives potential ligands in coordination chemistry and catalysis. Amide-based ligands have been successfully employed in a variety of metal-catalyzed reactions. nih.gov

For instance, palladium-catalyzed C(sp3)-H olefination of native amide substrates has been achieved using a specially designed pyridine-sulfonic acid ligand that facilitates the coordination of the weakly-coordinating carbonyl group of the amide. nih.gov This demonstrates that even the relatively inert amide group can be activated for catalysis.

The N-aryl acetamide (B32628) motif can be a precursor to more complex ligand systems. The synthesis of various N-(substituted phenyl)-2-(3-substituted sulfamoyl) phenyl) acetamide derivatives has been reported for other applications, but their structures highlight the potential for creating multidentate ligands by introducing additional coordinating groups. tandfonline.com Metal complexes of such ligands could exhibit interesting catalytic activities, for example, in cross-coupling reactions or oxidation catalysis. The steric bulk provided by the naphthoyl group could also play a crucial role in controlling the selectivity of catalytic transformations.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-(1-Naphthoyl)phenyl)acetamide, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves coupling 1-naphthoyl chloride with 2-aminophenylacetamide precursors under reflux in anhydrous solvents (e.g., dichloromethane or THF). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Reaction yields can be improved by using catalytic bases like triethylamine and inert atmospheres to minimize hydrolysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Employ multi-modal analysis:

- 1H/13C NMR : Confirm acetamide and naphthoyl proton environments (δ 2.1 ppm for CH3CO, δ 7.2–8.5 ppm for naphthyl protons) .

- FTIR : Validate carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and aromatic C-H bending .

- XRD : Resolve crystal packing and confirm stereochemistry, as demonstrated for analogous acetamides .

Q. How are solubility and stability profiles determined for this compound in biological assays?

- Methodological Answer : Use Hansen solubility parameters to select solvents (e.g., DMSO for stock solutions). Stability is assessed via HPLC under physiological conditions (pH 7.4, 37°C) over 24–72 hours. For hydrophobic naphthoyl derivatives, micellar encapsulation (e.g., with Pluronic F-68) enhances aqueous compatibility .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. XRD) for this compound be resolved?

- Methodological Answer : Cross-validate using:

- Dynamic NMR to detect conformational flexibility in solution.

- DFT calculations (e.g., B3LYP/6-31G*) to model electronic environments and compare with experimental NMR/XRD data.

- Variable-temperature XRD to identify polymorphic transitions .

Q. What strategies optimize the compound’s selectivity in enzyme inhibition studies?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina with target enzyme structures (e.g., cytochrome P450) to predict binding modes.

- SAR studies : Modify substituents on the naphthoyl or acetamide groups to enhance steric/complementary interactions.

- Competitive assays : Validate selectivity against off-target enzymes via fluorescence polarization or SPR .

Q. How do steric effects influence reaction kinetics in derivative synthesis?

- Methodological Answer : Monitor using:

- Kinetic isotopic effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates.

- Hammett plots : Correlate substituent electronic effects (σ values) with rate constants for acetamide alkylation or acylation .

Q. What experimental designs address low reproducibility in biological activity data?

- Methodological Answer :

- Standardize cell lines : Use authenticated, low-passage cultures (e.g., ATCC) with consistent seeding densities.

- Orthogonal assays : Combine MTT cytotoxicity with caspase-3 activation to confirm apoptosis mechanisms.

- Batch consistency : Characterize compound purity (>98% by HPLC) and storage conditions (-80°C under argon) .

Key Notes

- Advanced questions emphasize mechanistic validation (e.g., computational modeling, kinetic studies).

- Structural analogs (e.g., ’s sulfonamide derivatives) inform methodology for resolving stereochemical ambiguities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.